(R)-4-Methyl-5,5-diphenyloxazolidin-2-one

Catalog No.
S1899976
CAS No.
223906-37-4
M.F
C16H15NO2
M. Wt
253.29 g/mol
Availability
In Stock
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(R)-4-Methyl-5,5-diphenyloxazolidin-2-one

CAS Number

223906-37-4

Product Name

(R)-4-Methyl-5,5-diphenyloxazolidin-2-one

IUPAC Name

(4R)-4-methyl-5,5-diphenyl-1,3-oxazolidin-2-one

Molecular Formula

C16H15NO2

Molecular Weight

253.29 g/mol

InChI

InChI=1S/C16H15NO2/c1-12-16(19-15(18)17-12,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12H,1H3,(H,17,18)/t12-/m1/s1

InChI Key

URUDVMKJOXKZHR-GFCCVEGCSA-N

SMILES

CC1C(OC(=O)N1)(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CC1C(OC(=O)N1)(C2=CC=CC=C2)C3=CC=CC=C3

Isomeric SMILES

C[C@@H]1C(OC(=O)N1)(C2=CC=CC=C2)C3=CC=CC=C3

(R)-4-Methyl-5,5-diphenyloxazolidin-2-one is a chiral oxazolidinone compound with the molecular formula C16H15NO2C_{16}H_{15}NO_2. It features a five-membered heterocyclic ring containing one nitrogen atom and is characterized by two phenyl groups and a methyl substituent on the oxazolidinone skeleton. This compound is significant in organic chemistry, particularly in the synthesis of pharmaceuticals and as a chiral auxiliary in asymmetric synthesis.

  • Chiral Building Block

    The presence of a chiral center (designated by (R) in the name) makes (R)-4-Methyl-5,5-diphenyloxazolidin-2-one a valuable building block for the synthesis of other chiral molecules. Chiral molecules are essential in drug development as they can interact with biological targets in a specific way. This compound could potentially serve as a starting material for the synthesis of new drugs or other bioactive molecules.

  • Asymmetric Synthesis

    The chiral nature of (R)-4-Methyl-5,5-diphenyloxazolidin-2-one could also be exploited in asymmetric synthesis reactions. Asymmetric synthesis allows for the selective production of one enantiomer (mirror image) of a molecule over the other. This is crucial in many areas of research, particularly in drug development where only one enantiomer may have the desired therapeutic effect.

  • Investigation of Oxazolidinone Properties

    Research on (R)-4-Methyl-5,5-diphenyloxazolidin-2-one could contribute to a broader understanding of the properties and potential applications of oxazolidinones in general. By studying its reactivity and biological activity, researchers can gain insights into the design and development of new oxazolidinone-based drugs with various therapeutic applications.

The chemical reactivity of (R)-4-Methyl-5,5-diphenyloxazolidin-2-one primarily involves nucleophilic substitutions and carbonylation reactions. For instance, it can undergo cyclocarbonylation, where carbon monoxide is inserted into the nitrogen atom of the oxazolidinone ring. The reaction conditions typically involve solvents such as 1,2-dimethoxyethane at elevated temperatures and pressures, leading to high yields of the desired product .

Moreover, (R)-4-Methyl-5,5-diphenyloxazolidin-2-one can act as a chiral auxiliary in various reactions, facilitating the synthesis of enantiomerically enriched compounds through its ability to form stable intermediates.

Research indicates that oxazolidinones possess notable biological activities, particularly as antibacterial agents. The structure of (R)-4-Methyl-5,5-diphenyloxazolidin-2-one allows it to inhibit bacterial protein synthesis by binding to the ribosomal subunit. This mechanism is similar to that of other oxazolidinone derivatives, which have been developed into clinically important antibiotics like linezolid .

Additionally, studies have shown that this compound exhibits potential anti-inflammatory properties, which may be attributed to its ability to modulate immune responses.

The synthesis of (R)-4-Methyl-5,5-diphenyloxazolidin-2-one can be achieved through several methods:

  • Direct Carbonylation: This method involves reacting β-amino alcohols with carbon monoxide in the presence of palladium catalysts. The reaction typically occurs under high pressure and temperature conditions to facilitate the formation of the oxazolidinone ring .
  • Chiral Auxiliary Method: Utilizing chiral auxiliaries during reactions can lead to the formation of this compound with high enantioselectivity. The use of protecting groups and subsequent deprotection steps are common in this approach .
  • Alternative Synthetic Routes: Other methods include using activated carbonyl derivatives instead of carbon monoxide or employing different catalytic systems that allow for milder reaction conditions .

(R)-4-Methyl-5,5-diphenyloxazolidin-2-one finds applications primarily in medicinal chemistry as a chiral building block for synthesizing various pharmaceuticals. Its role as a chiral auxiliary is particularly valuable in asymmetric synthesis, enabling the production of enantiomerically pure compounds crucial for drug development.

Furthermore, due to its antibacterial properties, it serves as a lead compound for developing new antibiotics targeting resistant bacterial strains.

Interaction studies involving (R)-4-Methyl-5,5-diphenyloxazolidin-2-one focus on its binding affinity with biological targets such as ribosomal RNA. These studies help elucidate its mechanism of action as an antibiotic and its potential interactions with other drugs or biological molecules.

Research has shown that modifications to the oxazolidinone structure can influence its biological activity and interaction profiles, making it essential for further investigation in drug design .

Several compounds exhibit structural similarities to (R)-4-Methyl-5,5-diphenyloxazolidin-2-one. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeKey Features
(S)-4-Isopropyl-5,5-diphenyloxazolidin-2-oneOxazolidinoneContains isopropyl group; used as chiral auxiliary
(4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinoneOxazolidinoneLacks diphenyl groups; different steric properties
(4R,5S)-cis-4,5-Diphenyloxazolidin-2-oneOxazolidinoneDifferent stereochemistry; potential variations in biological activity
(4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinoneOxazolidinoneSimilar methyl substitution; different chirality

The unique combination of two phenyl groups and a methyl substituent distinguishes (R)-4-Methyl-5,5-diphenyloxazolidin-2-one from other similar compounds. This structural arrangement contributes to its specific reactivity and biological properties.

Mechanistic Foundation and Stereochemical Control

The synthesis from norephedrine precursors operates through an intramolecular chiral relay mechanism where the stereochemistry of the norephedrine fragment is not directly responsible for the diastereoselectivity, but rather the configuration of the methyl group at the carbon-5 position is relayed and inverted through the conformation of the achiral isopropyl group on the adjacent nitrogen [3] [4]. This unique mechanism enables precise control over the formation of new stereocenters, resulting in exceptional diastereoselectivities exceeding 90% in most cases.

The key transformations involve reductive alkylation of (1R,2S)-norephedrine with acetone, followed by nitrogen-nitrosation, reduction, and subsequent cyclization to form the oxazolidinone ring system [3]. Under optimized conditions, treatment of (S)-phenylalaninol, (S)-phenylglycinol, (S)-valinol, and (1S,2R)-norephedrine with ethyl carbonate under microwave irradiation provides efficient access to various oxazolidin-2-ones with significantly improved yields and reduced reaction times [5].

Reaction Conditions and Optimization

Microwave-assisted synthesis has emerged as a particularly advantageous approach for norephedrine-derived oxazolidinone formation [5]. The optimal conditions involve treating the norephedrine precursor with ethyl carbonate under specific microwave reaction parameters, leading to efficient cyclization with yields ranging from 45% to 98% depending on the substrate and reaction conditions. The methodology demonstrates remarkable efficiency, with reaction times reduced from hours to minutes compared to conventional heating methods.

The asymmetric aldol addition reactions using these norephedrine-derived auxiliaries proceed through titanium-mediated processes, where treatment with titanium tetrachloride, triethylamine, and various aldehydes at 0°C generates aldol adducts with diastereoselectivities ranging from 8:1 to greater than 99:1, favoring the formation of the non-Evans syn configuration [3]. This stereochemical preference arises from the unique conformational constraints imposed by the norephedrine framework.

Synthetic Applications and Product Formation

The norephedrine-derived oxazolidinone methodology has found extensive application in the asymmetric synthesis of functionalized alpha-amino-beta-hydroxy acids and derivatives [2] [6]. The key steps include nucleophilic epoxidation of the oxazolidine precursor and subsequent nucleophilic opening of the epoxy acid intermediate with ammonia, both reactions proceeding with complete regio- and diastereoselectivity. High-yield preparation of target aldehydes is accomplished using standard procedures, with the complementary syn aldehyde obtained through alkaline isomerization of cis oxazolidinone to the trans configuration.

The synthetic utility extends to the formal total synthesis of complex natural products and pharmaceutically relevant compounds. For instance, the methodology has been successfully applied to the formal total synthesis of the monocyclic beta-lactam antibiotic carumonam, demonstrating its broader synthetic utility [2]. The versatility of the approach is further exemplified in the diastereo- and enantioselective synthesis of functionalized 3,4-cis-beta-lactams, where key steps include potassium hypochlorite epoxidation and lithium dimethylcuprate addition, both proceeding regio- and stereoselectively with 98% selectivity and high yields [6].

Catalytic Asymmetric Cyclization Strategies

Catalytic asymmetric cyclization strategies for oxazolidinone synthesis have evolved significantly, with rhodium-catalyzed methodologies emerging as particularly powerful approaches for accessing enantioenriched oxazolidinone scaffolds [7] [8] [9] [10]. These methods offer distinct advantages in terms of atom economy, reaction efficiency, and the ability to generate complex molecular architectures through carefully designed cascade processes.

Rhodium-Catalyzed Asymmetric Ring-Opening Strategies

The rhodium-catalyzed asymmetric ring-opening (ARO) of oxabicyclic alkenes with sodium cyanate represents a breakthrough methodology for synthesizing chiral oxazolidinone scaffolds [7] [9]. This innovative approach utilizes a domino sequence involving rhodium(I)-catalyzed asymmetric ring-opening with sodium cyanate as a novel nucleophile, followed by intramolecular cyclization to generate oxazolidinone products with excellent enantioselectivities and trans stereochemistry.

The reaction mechanism proceeds through initial coordination of the rhodium catalyst to the oxabicyclic alkene, followed by nucleophilic attack of cyanate to open the bicyclic system. The resulting intermediate undergoes spontaneous intramolecular cyclization to form the five-membered oxazolidinone ring with high stereochemical fidelity. Under optimized conditions using [Rh(cod)Cl]2 as the catalyst precursor and appropriate chiral ligands, the methodology delivers oxazolidinone products with enantioselectivities exceeding 90% and yields up to 81%, even for sterically demanding substrates [7].

Carbon-Hydrogen Amination Approaches

Rhodium-catalyzed carbon-hydrogen amination of N-mesyloxycarbamates provides an alternative route to oxazolidinone formation through direct functionalization of carbon-hydrogen bonds [10]. This methodology employs rhodium(II) carboxylate catalysts to facilitate intramolecular carbon-hydrogen amination reactions, affording oxazolidinones in good to excellent yields under environmentally benign conditions.

The reaction utilizes potassium carbonate as the base, forming biodegradable potassium mesylate as the only significant by-product [10]. This approach enables the production of electron-rich, electron-deficient, aromatic, and heteroaromatic oxazolidinones with high efficiency. Conformationally restricted cyclic secondary N-mesyloxycarbamates furnish cis-oxazolidinones in high yields and selectivity, while trans-oxazolidinones can be prepared from acyclic secondary N-mesyloxycarbamates using Rh2(oct)4 as the catalyst.

Carbon Dioxide Utilization in Asymmetric Synthesis

The development of catalytic asymmetric carbon dioxide utilization reactions for enantioselective oxazolidinone synthesis represents an important advancement in sustainable synthetic methodology [8] [11]. These approaches employ BINOL-derived chiral bifunctional selenide catalysts bearing hydroxyl groups to facilitate asymmetric bromocyclizations of in situ generated carbamic acids from carbon dioxide and allylamines.

The methodology achieves good enantioselectivities through careful optimization of the catalyst structure and reaction conditions [8] [11]. The chiral selenide catalyst not only activates the electrophilic brominating agent but also provides the necessary chiral environment for asymmetric induction. This dual functionality enables the formation of chiral 2-oxazolidinone products as important pharmaceutical building blocks through sustainable carbon dioxide incorporation.

Transition Metal-Catalyzed Domino Processes

Advanced catalytic strategies have been developed utilizing transition metal-catalyzed domino reactions to access complex oxazolidinone structures [12] [13]. Palladium-catalyzed reactions of propargylamine derivatives with carbon dioxide represent one such approach, where Pd(OAc)2 serves as the optimal catalyst for oxazolidinone formation [12]. The reaction can be conducted under mild conditions, and using tri-tert-butylphosphine as a ligand with Pd2(dba)3 results in exclusive formation of the desired oxazolidinone in 90% yield.

Sequential catalytic asymmetric transfer hydrogenation-carboxylative cyclization has emerged as another powerful strategy for constructing chiral 4-fluoroalkyl 2-oxazolidinones with high enantioselectivity [13]. This methodology represents a rare example of catalytic asymmetric sequential reactions using carbon dioxide as a C1 synthon, demonstrating the versatility of transition metal catalysis in oxazolidinone synthesis.

Large-Scale Industrial Production Protocols

The development of large-scale industrial production protocols for (R)-4-Methyl-5,5-diphenyloxazolidin-2-one and related oxazolidinone derivatives requires careful consideration of multiple factors including process safety, economic viability, environmental impact, and regulatory compliance [14] [15] [16] [17]. Industrial synthesis must balance the need for high enantiomeric purity with practical considerations such as raw material availability, equipment limitations, and waste management.

Process Development and Scale-Up Strategies

Industrial-scale oxazolidinone synthesis has been successfully demonstrated through the development of concise, environmentally benign, and cost-effective routes [16] [17]. A notable example involves the kilogram-scale synthesis of novel oxazolidinone antibacterial candidates, where the optimized synthetic strategy achieved an overall yield of 27.6% through seven sequential transformations with only five solid-liquid isolations, representing a significant improvement from the initial 2.3% yield [16].

The key to successful scale-up lies in optimizing synthetic strategies that bypass time-consuming and laborious procedures for intermediate isolation and purification [16]. Industrial processes typically employ continuous flow methodologies where feasible, as these approaches provide better heat and mass transfer characteristics, improved mixing efficiency, and enhanced safety profiles compared to traditional batch processes [17].

Process optimization studies have demonstrated that multikilogram quantities of active pharmaceutical ingredients can be produced with high purity through careful attention to reaction engineering principles [16] [17]. The methodology emphasizes the importance of controlling gaseous nitrogen release rates and reaction mixture temperatures during critical transformation steps, thereby providing essential safety guarantees for large-scale operations.

Environmental Impact and Sustainability Measures

Modern industrial oxazolidinone production increasingly emphasizes green chemistry principles and environmental sustainability [21] [19] [20]. Solvent-free synthesis methodologies have been developed that eliminate organic solvents entirely, reducing both environmental impact and operational costs. These approaches often employ mechanochemical activation through high-speed ball milling to achieve desired reaction rates without traditional heating methods [20].

Ionic solid catalysts have emerged as environmentally benign alternatives to traditional Lewis acid catalysts [19]. These catalysts, synthesized from renewable feedstocks such as melamine, triethylamine, and alkyl dihalides, demonstrate excellent reusability over multiple reaction cycles without significant decrease in catalytic efficiency. Under optimized conditions, conversions up to 92.4% and yields of 84.7% can be achieved using these sustainable catalyst systems.

Carbon dioxide utilization represents another important sustainability consideration in industrial oxazolidinone production [22] [23]. Recent advances have focused on developing efficient fabrication methods for oxazolidinones through carboxylative cyclization with carbon dioxide, effectively converting this greenhouse gas into valuable chemical feedstock. These methodologies require careful optimization of pressure, temperature, and catalyst loading to achieve economically viable conversion rates while maintaining product quality standards.

Quality Control and Process Analytical Technology

Industrial oxazolidinone production demands rigorous quality control measures to ensure consistent enantiomeric purity, chemical purity, and appropriate particle size distribution for pharmaceutical applications [14] [16]. Process analytical technology (PAT) has become essential for monitoring critical quality attributes in real-time, enabling rapid response to process deviations and ensuring consistent product quality.

Advanced analytical techniques including in-line nuclear magnetic resonance spectroscopy, infrared spectroscopy, and chromatographic methods are routinely employed to monitor reaction progress and product formation [16] [18]. These analytical tools enable implementation of statistical process control methodologies that maintain product quality within narrow specification limits while optimizing process efficiency.

Computational fluid dynamics modeling has proven valuable for understanding mixing characteristics, heat transfer profiles, and mass transfer limitations in large-scale reactors [18]. This information guides equipment design decisions and process parameter optimization to ensure uniform reaction conditions throughout the reactor volume, thereby maintaining consistent product quality and yield across different production scales.

Enolate Formation and Chelation Control Mechanisms

The mechanistic foundation of (R)-4-methyl-5,5-diphenyloxazolidin-2-one as a chiral auxiliary centers on its ability to form highly organized enolate structures through chelation control mechanisms. The process begins with the acylation of the oxazolidinone nitrogen, typically achieved through deprotonation with n-butyllithium at -78°C followed by treatment with acid chlorides [1] [2]. This acylation step is crucial as it activates the adjacent methylene group for subsequent enolate formation.

The enolate formation process involves several mechanistically distinct pathways. When treated with lithium diisopropylamide (LDA) at -78°C in tetrahydrofuran, the acylated oxazolidinone undergoes deprotonation to form a Z-enolate preferentially [3] [4]. This stereoselectivity in enolate geometry is fundamental to the subsequent diastereoselective transformations. The lithium cation coordinates to both the enolate oxygen and the oxazolidinone carbonyl oxygen, creating a rigidly chelated structure that fixes the enolate conformation [5] [6].

Alternative enolization methods employing sodium hexamethyldisilazide (NaHMDS) or sodium bis(trimethylsilyl)amide have been demonstrated to provide similar chelation control [2] [7]. The sodium-based enolates form octahedral bis-diamine-chelated monomers when generated in the presence of tetramethylethylenediamine (TMEDA), as confirmed by nuclear magnetic resonance spectroscopy and density functional theory calculations [6].

The boron enolate pathway represents another mechanistically important route for enolate formation. Treatment of acylated oxazolidinones with dibutylboron triflate (Bu₂BOTf) in the presence of triethylamine at -78°C leads to instantaneous enolization [5]. The resulting boron enolate exhibits chelation through coordination of the oxazolidinone carbonyl oxygen to the boron center, as evidenced by infrared spectroscopy showing a characteristic carbonyl absorption at 1706 cm⁻¹ [5]. This chelation is weaker than in lithium enolates, as demonstrated by the time-averaged nuclear magnetic resonance signals of the magnetically inequivalent n-butyl groups at -60°C [5].

The chelation control mechanism is fundamental to the stereochemical outcome of subsequent reactions. The metal coordination creates a conformationally rigid enolate structure where one face is effectively blocked by the substituents on the oxazolidinone ring. This facial differentiation is the basis for the high diastereoselectivity observed in alkylation and aldol reactions [3] [8].

Table 1: Enolate Formation Conditions and Selectivity

BaseTemperature (°C)SolventEnolate GeometryReaction TimeSelectivity
LDA-78THFZminutesHigh
NaHMDS-78THFZminutesHigh
Bu₂BOTf/Et₃N-60CH₂Cl₂ZinstantaneousVery High
NaN(TMS)₂-78THFZminutesHigh

Steric and Electronic Effects on Facial Selectivity

The remarkable facial selectivity exhibited by (R)-4-methyl-5,5-diphenyloxazolidin-2-one arises from a sophisticated interplay of steric and electronic effects that differentiate the two faces of the enolate. The 5,5-diphenyl substitution pattern creates a significant steric barrier that blocks approach from one face of the enolate, while the 4-methyl group provides additional conformational control [9] [10].

The steric effects are primarily dominated by the bulky 5,5-diphenyl substituents, which create a substantial steric hindrance around the oxazolidinone ring. These phenyl groups are oriented in a manner that effectively blocks the bottom face (Si face) of the enolate, forcing electrophilic attack to occur from the top face (Re face) [3] [11]. This steric shielding is enhanced by the conformational rigidity imposed by the oxazolidinone ring system, which locks the phenyl groups in their blocking orientation.

The 4-methyl substituent contributes to facial selectivity through conformational effects and by influencing the overall steric environment around the reaction center. The methyl group at the 4-position induces a conformational bias that projects toward the N-acyl fragment, enhancing the diastereofacial selectivity [9]. This effect is particularly pronounced in the SuperQuat family of auxiliaries, where geminal dimethyl substitution at the 5-position creates even greater conformational control [9].

Electronic effects play a crucial role in determining the stereochemical outcome through dipole minimization principles. The oxazolidinone carbonyl group and the enolate exhibit mutual dipole repulsion, leading to a preferred conformation where these dipoles are oriented in opposite directions [12] [13]. This electronic effect works in concert with the steric effects to stabilize specific transition state geometries that lead to high diastereoselectivity.

The chelation of the metal center to the oxazolidinone carbonyl oxygen creates additional electronic effects that influence facial selectivity. This coordination reduces the electron density on the carbonyl oxygen and affects the overall electronic distribution in the molecule [5]. The resulting electronic perturbation contributes to the preferential formation of specific enolate conformations and subsequent stereochemical outcomes.

Computational studies using density functional theory have provided insights into the electronic factors governing facial selectivity. Natural bond orbital analysis reveals that charge-transfer interactions between the enolate and the auxiliary contribute significantly to the energy differences between competing transition states [14]. These electronic effects, combined with steric strain destabilization, account for the high levels of stereoselectivity observed experimentally.

Table 2: Steric and Electronic Effects on Facial Selectivity

SubstituentEffect TypeMechanismImpact on SelectivityTransition State Role
4-MethylStericFacial blockingModerateConformational control
5,5-DiphenylStericSteric hindranceHighFace differentiation
Oxazolidinone CarbonylElectronicChelation controlVery HighMetal coordination

Transition State Models for Diastereoselective Reactions

The stereochemical outcomes of reactions involving (R)-4-methyl-5,5-diphenyloxazolidin-2-one can be understood through several well-established transition state models that account for the observed diastereoselectivity. The Zimmerman-Traxler model provides the fundamental framework for understanding aldol reactions involving enolates derived from this chiral auxiliary [12] [15].

In the Zimmerman-Traxler model, the aldol reaction proceeds through a six-membered ring chair-like transition state where the boron center coordinates to both the enolate oxygen and the incoming aldehyde oxygen [12]. The chair conformation minimizes 1,3-diaxial interactions and provides a well-defined geometry for predicting stereochemical outcomes. The aldehyde adopts an equatorial position in the chair transition state to minimize steric interactions, while the enolate approaches from the less hindered face as determined by the auxiliary substituents.

The Evans chelated transition state model represents a refinement of the Zimmerman-Traxler model specifically for oxazolidinone-derived enolates. In this model, the oxazolidinone carbonyl coordinates to the metal center, creating a chelated enolate structure that is conformationally rigid [8] [16]. The chelation constrains the enolate geometry and enhances the facial selectivity by creating a more pronounced steric differentiation between the two faces of the enolate.

Computational studies using density functional theory have validated these transition state models and provided quantitative insights into the energy differences between competing pathways. Calculations at the M06-2X level reveal that the chelated transition state leading to the Evans syn product is 4.7 kcal/mol more stable than the alternative transition state leading to the opposite stereoisomer [5]. These computational results are consistent with the experimentally observed high diastereoselectivity.

The non-chelated transition state model becomes relevant under certain conditions where chelation is not favored or possible. In these cases, the reaction proceeds through an open transition state where the metal center does not coordinate to the oxazolidinone carbonyl [16]. While this pathway typically leads to lower selectivity, it can become dominant under specific reaction conditions or with certain metal centers.

Recent computational investigations have revealed that some reactions may proceed through alternative transition state models that do not require coplanarity between the oxazolidinone and the reacting substrate [17]. These models invoke allylic strain as the primary stereocontrol element, where the oxazolidinone ring and the reacting system are distorted from coplanarity. This alternative mechanism has been identified in asymmetric Nazarov cyclizations and may be relevant for other sterically congested substrates.

The dipole minimization model provides another perspective on transition state organization. This model emphasizes the importance of minimizing unfavorable dipole interactions between the oxazolidinone carbonyl and the enolate system [12]. The preferred transition state geometry is one where these dipoles are oriented in opposite directions, reducing the overall dipole moment of the system and stabilizing the transition state.

Table 3: Transition State Models for Diastereoselective Reactions

ModelGeometryMetal CoordinationStereochemical OutcomeSelectivity
Zimmerman-TraxlerChairYessynHigh
Evans ChelatedChairYesEvans synVery High
Non-chelatedOpenNoVariableModerate
Dipole MinimizationChairYessynHigh

The mechanistic understanding of these transition state models has been crucial for the development of predictive models for stereochemical outcomes and for the design of new chiral auxiliaries with improved selectivity. The combination of steric and electronic effects, mediated through well-defined transition state geometries, provides the foundation for the remarkable utility of (R)-4-methyl-5,5-diphenyloxazolidin-2-one as a chiral auxiliary in asymmetric synthesis.

XLogP3

3.2

Wikipedia

(4R)-4-Methyl-5,5-diphenyl-1,3-oxazolidin-2-one

Dates

Last modified: 08-16-2023

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